2-(1-Cyano-1-methylethyl)azocarboxamide

Polymer chemistry Process safety engineering Thermokinetic analysis

Replace symmetric azo initiators like AIBN with CABN for emulsion and suspension polymerization. This asymmetric initiator offers dual water/oil solubility, eliminating separate inventories. • 10-hour half-life at 104°C ensures predictable radical generation for process control • Compatible with styrene, butadiene, acrylate monomers in RAFT-mediated block copolymer synthesis • Bulk quantities available; consistent quality with ≥95% purity and comprehensive thermokinetic documentation

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
CAS No. 10288-28-5
Cat. No. B077883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Cyano-1-methylethyl)azocarboxamide
CAS10288-28-5
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC(C)(C#N)N=NC(=O)N
InChIInChI=1S/C5H8N4O/c1-5(2,3-6)9-8-4(7)10/h1-2H3,(H2,7,10)
InChIKeyCKSAKVMRQYOFBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Cyano-1-methylethyl)azocarboxamide Technical Specifications


2-(1-Cyano-1-methylethyl)azocarboxamide (CABN; also designated V-30) is an asymmetric azo-initiator with the molecular formula C₅H₈N₄O and molecular weight 140.14 g/mol . It presents as a white to yellow crystalline powder with a melting point of 76–78 °C and an activation energy of 140 kJ/mol for thermal decomposition . The compound is characterized by a 10-hour half-life decomposition temperature of 104 °C . Distinct from conventional symmetric azo-initiators, CABN exhibits both water and oil solubility, enabling initiation in polar and nonpolar continuous phases [1].

Amphiphilic initiation: supports water and oil continuous phases
10-hour half-life at 104 °C for predictable decomposition kinetics
Asymmetric azo structure (cyano + acylamino) distinct from symmetric initiators

CABN vs. Standard Azo-Initiators


Generic substitution of CABN with common azo-initiators such as azobisisobutyronitrile (AIBN) or azodicarbonamide (AC) is technically inadvisable due to fundamentally different thermal decomposition profiles, solubility characteristics, and hazardous energy release patterns. CABN is an asymmetric azo compound bearing both acylamino and cyano functional groups, which confer dual water and oil solubility—a property absent in symmetric AIBN (oil-soluble only) [1]. Furthermore, direct comparative thermokinetic analysis reveals that CABN exhibits a distinct balance between thermal stability and decomposition enthalpy: the acylamino group improves thermal stability relative to AIBN yet results in bulkier heat release upon decomposition, with decomposition temperatures occurring in the 90.0–100.0 °C range [2]. These quantifiable differences in process safety parameters, including time to maximum rate (TMRad) and self-accelerating decomposition temperature (SADT), preclude simple drop-in replacement without rigorous revalidation of polymerization protocols and safety systems [3].

Solubility
CABN is water and oil soluble; AIBN is oil-soluble only, limiting phase versatility
Thermal profile
CABN decomposes at 90–100 °C with lower SADT and shorter TMRad than common azos, altering process safety boundaries
Functional group
The acylamino group stabilizes CABN but yields bulkier heat release; AIBN and AC lack this group, shifting stability-hazard balance

Quantitative Evidence for CABN vs. Azo-Initiators


Thermal Stability vs. AIBN and AC

In a direct head-to-head thermogravimetric and differential scanning calorimetry study comparing CABN with two structurally similar azo compounds—azobisisobutyronitrile (AIBN) and azodicarbonamide (AC)—CABN demonstrated improved thermal stability attributable to its acylamino functional group [1]. The presence of the acylamino group in CABN was found to elevate thermal stability parameters relative to AIBN, though this stability improvement is accompanied by a bulkier heat release upon decomposition [1]. This direct comparison was conducted using simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled laboratory conditions [1].

Thermal stability vs AIBN, AC
Head-to-head
Acylamino group improves thermal stability but with bulkier heat release
Functional-group-driven stability context
TGA/DSC data; lab-scale calorimetry
Polymer chemistry Process safety engineering Thermokinetic analysis

Process Safety Hazard Metrics vs. Common Azos

Thermal hazard assessment using differential scanning calorimetry (DSC) and accelerating rate calorimeter (ARC) revealed that CABN decomposes at low temperatures in the range of 90.0–100.0 °C, releasing substantial gaseous products capable of causing fire, deflagration, or explosion under confined-space decomposition [1]. When compared with commonly used azo-initiators, CABN exhibited a shorter time to maximum rate under adiabatic conditions (TMRad), a lower self-accelerating decomposition temperature (SADT), and greater heat release from thermal decomposition, all of which reflect elevated potential thermal explosion hazards [1]. The oxygen-balance method was additionally employed to evaluate CABN's explosion hazard profile [1].

Process safety metrics
Head-to-head
Decomposition 90–100 °C; shorter TMRad, lower SADT, more heat release
Elevated thermal explosion hazard profile
DSC/ARC conditions; adiabatic environment
Process safety Thermal runaway prevention Industrial hazard assessment

Amphiphilic Solubility vs. Oil-Only AIBN

CABN possesses a peculiar water and oil soluble character that distinguishes it from symmetric azo-initiators such as AIBN, which is exclusively oil-soluble [1]. This amphiphilic property enables CABN to initiate polymerization of monomers in either polar solvent-based or nonpolar solvent-based continuous phases, making it applicable to emulsion, suspension, and solution polymerization conditions [1]. Vendor technical datasheets corroborate that CABN is soluble in both methanol and water, whereas AIBN exhibits negligible water solubility [2]. The molecular basis for this property lies in CABN's asymmetric structure bearing both acylamino and cyano groups [1].

Amphiphilic solubility vs AIBN
Head-to-head
Water and oil soluble; AIBN water solubility absent
Enables single initiator across aqueous and organic phases
Ambient solubility; methanol/water tested
Emulsion polymerization Suspension polymerization Solvent selection

Broad Monomer Compatibility

CABN is documented to initiate polymerization with an extraordinary variety of monomers, including styrene, butadiene, and acrylates [1]. This broad monomer compatibility is contextualized within the framework of living radical polymerization and reversible addition-fragmentation chain transfer (RAFT) techniques [1]. While this is a class-level inference rather than a direct head-to-head comparative study, the breadth of monomer scope distinguishes CABN from initiators with narrower compatibility profiles. The water and oil-soluble character further extends CABN's versatility across emulsion, suspension, and solution polymerization conditions [1].

Monomer compatibility
Class-level
Styrene, butadiene, acrylates documented
Qualitative monomer scope context
Living radical / RAFT contexts; data to verify
Radical polymerization Monomer compatibility RAFT polymerization

Validated Application Scenarios for CABN


Amphiphilic Emulsion and Suspension Polymerization

Based on CABN's documented dual water and oil solubility [1], this initiator is optimally deployed in emulsion and suspension polymerization processes where the continuous phase may be aqueous or organic. Unlike oil-only initiators such as AIBN, CABN eliminates the need for separate initiator inventories and enables consistent radical generation across phase boundaries. The 10-hour half-life temperature of 104 °C provides predictable decomposition kinetics for process control .

RAFT and Living Radical Polymerization

CABN's documented compatibility with styrene, butadiene, and acrylate monomers in living radical polymerization contexts makes it suitable for RAFT-mediated synthesis of block copolymers and complex macromolecular architectures [1]. The asymmetric decomposition yielding two distinct primary radicals may offer advantages in chain-end functionalization strategies, though direct comparative studies on initiation efficiency remain to be published.

Process Safety and Thermal Hazard Mitigation

Given CABN's quantitatively characterized decomposition behavior—including decomposition onset at 90.0–100.0 °C, shorter TMRad, lower SADT, and greater heat release compared with common azos—this compound serves as a model system for developing thermal hazard mitigation protocols and emergency response procedures in industrial polymerization settings [2]. The availability of comprehensive thermokinetic parameters supports numerical simulation of storage and reactor safety scenarios.

Azobenzene Side-Chain Polymer Synthesis

CABN has been specifically utilized in the synthesis of azobenzene side-chain polymers derived from bifunctional fumaric acid and itaconic acid precursors . This application leverages CABN's radical initiation capabilities in the construction of photoresponsive polymer architectures, where the initiator's decomposition profile aligns with the thermal requirements of the polymerization system.

Application
Selection Property
Validation Focus
Amphiphilic emulsion / suspension polymerization
Dual-phase solubility
Radical generation across phase boundaries
RAFT and living radical polymerization
Broad monomer compatibility
Chain-end functionalization context
Process safety protocol development
Characterized thermal hazard metrics
TMRad, SADT, heat release simulation
Azobenzene side-chain polymer synthesis
Decomposition profile alignment
Photoresponsive polymer architecture

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